

# K777 Cross-Reactivity Profile: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	K777	
Cat. No.:	B1673202	Get Quote

#### For Immediate Publication

This guide provides a detailed comparison of the cysteine protease inhibitor **K777**, outlining its selectivity and cross-reactivity with other proteases. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform research and development decisions.

**K777** is a potent, irreversible vinyl sulfone inhibitor primarily targeting cysteine proteases. Its mechanism of action involves the covalent modification of the active site cysteine residue. While highly effective against its intended targets, understanding its cross-reactivity is crucial for assessing its therapeutic potential and off-target effects.

### **Quantitative Comparison of Protease Inhibition**

The selectivity of **K777** has been evaluated against a panel of human cathepsins and viral proteases. The following table summarizes the inhibitory potency of **K777**, presenting key kinetic parameters and inhibition constants.



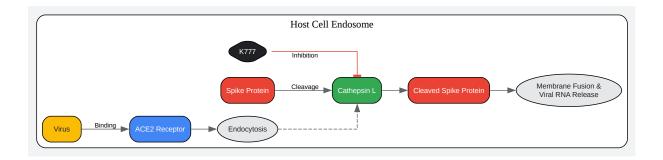
Protease Target	Parameter	Value	Selectivity vs. Cathepsin L
Human Cathepsin L	kinact/KI (M-1s-1)	1,500,000	1x
Human Cathepsin B	kinact/KI (M-1s-1)	4,500	333x less potent
Human Cathepsin K	kinact/KI (M-1s-1)	30,000	50x less potent
Human Cathepsin S	Ki	0.002 μΜ	-
Human Cathepsin C	Ki	>100 μM	>2000x less potent (vs. Cat L Ki of 0.05 μΜ)
SARS-CoV-2 PLpro	Ki	>100 μM	No significant inhibition
SARS-CoV-2 3CLpro (Mpro)	Ki	>100 μM	No significant inhibition

Data compiled from multiple sources.[1][2]

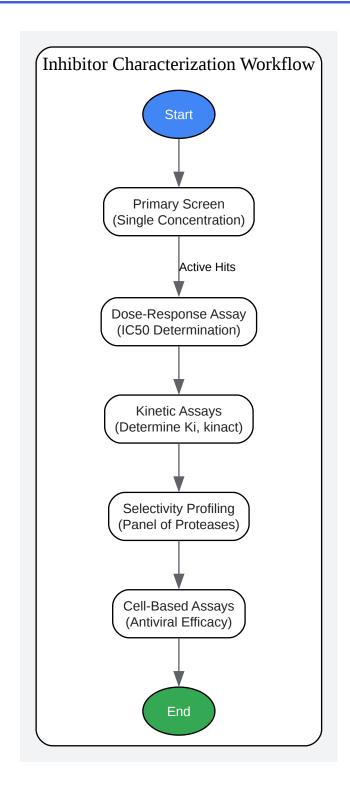
# **Signaling Pathway: Inhibition of Viral Entry**

**K777**'s antiviral activity, particularly against viruses like SARS-CoV-2, is not due to direct inhibition of viral proteases but through the inhibition of a host protease, Cathepsin L.[1] This enzyme is crucial for the proteolytic cleavage of the viral spike protein, a necessary step for the virus to enter and infect host cells. The diagram below illustrates this mechanism.









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#### References

- 1. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells -PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
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